Didemnaketal A
CAS No.: 135257-49-7
Cat. No.: VC21181868
Molecular Formula: C45H74O14
Molecular Weight: 825 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 135257-49-7 |
|---|---|
| Molecular Formula | C45H74O14 |
| Molecular Weight | 825 g/mol |
| IUPAC Name | methyl (E)-7-acetyloxy-11-[2-(1-hydroxy-2-oxopropyl)-4,10-dimethyl-1,7-dioxaspiro[5.5]undecan-8-yl]-2,6,10-trimethyl-8,11-bis(3-methylbutanoyloxy)-5-propanoyloxyundec-2-enoate |
| Standard InChI | InChI=1S/C44H72O14/c1-14-37(47)54-33(16-15-28(8)43(51)52-13)30(10)42(53-32(12)46)35(55-38(48)17-24(2)3)21-29(9)41(56-39(49)18-25(4)5)36-20-27(7)23-44(58-36)22-26(6)19-34(57-44)40(50)31(11)45/h15,24-27,29-30,33-36,40-42,50H,14,16-23H2,1-13H3/b28-15+ |
| Standard InChI Key | MDOBHPCVWZRBNM-RWPZCVJISA-N |
| Isomeric SMILES | CCC(=O)OC(C/C=C(\C)/C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
| SMILES | CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
| Canonical SMILES | CCC(=O)OC(CC=C(C)C(=O)OC)C(C)C(C(CC(C)C(C1CC(CC2(O1)CC(CC(O2)C(C(=O)C)O)C)C)OC(=O)CC(C)C)OC(=O)CC(C)C)OC(=O)C |
Introduction
Chemical Structure and Properties of Didemnaketal A
Structural Elucidation
Didemnaketal A possesses a complex spiroketal framework that features multiple stereocenters and oxygenated functionalities. Unlike some of its congeners, Didemnaketal A arose through oxidation and methanolysis processes of Didemnaketal C during extended storage in methanol . This transformation highlights the chemical reactivity of these compounds and their susceptibility to environmental conditions during isolation procedures.
Structural Comparison with Other Didemnaketals
Table 1: Structural Comparison of Didemnaketal A with Other Family Members
| Compound | Terminal Group | C-2 Position | Special Features | Molecular Formula | Other Distinctive Features |
|---|---|---|---|---|---|
| Didemnaketal A | Methyl ester | Methyl group | Spiroketal core | C₄₆H₇₄O₁₆ (approximate) | Result of oxidation/methanolysis of Didemnaketal C |
| Didemnaketal B | Methyl ester | Methyl group | Spiroketal core | C₄₆H₇₄O₁₆ (approximate) | Potent HIV-1 protease inhibitory activity |
| Didemnaketal F | Methyl ketone | Disubstituted double bond | Spiroketal/hemiketal | C₄₅H₇₂O₁₅ | Lacks terminal methyl ester at C-1 |
| Didemnaketal G | Methyl ketone | Secondary alcohol at C-3 | Spiroketal/hemiketal | C₄₄H₇₃O₁₆ | Secondary alcohol instead of double bond |
Isolation and Characterization Methods
Source Organisms
Didemnaketal A has been isolated from marine ascidians of the genus Didemnum collected from diverse geographical locations. While earlier collections focused on specimens from Palau, more recent investigations have examined Red Sea specimens, expanding our understanding of the distribution and chemical diversity of these compounds . The ecological role of these compounds in the producing organisms remains an active area of investigation.
Extraction and Purification Techniques
The isolation of Didemnaketal A typically involves a multi-step process beginning with organic solvent extraction of the ascidian biomass. Subsequent chromatographic fractionation using techniques such as normal-phase silica gel chromatography, Sephadex LH-20 gel filtration, and reversed-phase HPLC are employed to achieve purification . The isolation process requires careful handling to prevent degradation or transformation of these structurally complex natural products.
Spectroscopic Characterization
The structural elucidation of Didemnaketal A relies heavily on advanced spectroscopic techniques. Nuclear magnetic resonance (NMR) spectroscopy, including 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments, provides crucial information about carbon connectivity and stereochemical relationships . High-resolution mass spectrometry confirms molecular formula through accurate mass determination. Additionally, infrared spectroscopy helps identify functional groups, while optical rotation measurements assist in establishing absolute configuration.
Biological Activities
HIV-1 Protease Inhibition
One of the most significant biological activities associated with the didemnaketal family is inhibition of HIV-1 protease. Didemnaketal B has demonstrated potent activity in this regard, suggesting that Didemnaketal A may possess similar properties due to structural similarities . This activity positions didemnaketals as potential leads for antiviral drug development, particularly against HIV infection.
Cytotoxic and Antiproliferative Effects
Similar to other members of its family, Didemnaketal A likely exhibits cytotoxic and antiproliferative activities against various cancer cell lines. For comparison, Didemnaketals F and G have shown moderate activity against HeLa cells with IC₅₀ values of 49.9 and 14.0 μM, respectively . This suggests potential applications in cancer research, though specific data for Didemnaketal A awaits further investigation.
Antimicrobial Properties
Table 2: Comparative Antimicrobial Activity of Didemnaketals
| Compound | Test Organism | Activity Level | Inhibition Zone (mm) | Concentration Tested |
|---|---|---|---|---|
| Didemnaketal A | Not specifically reported | — | — | — |
| Didemnaketal F | E. coli | Potent | 20 | 100 μg/disc |
| Didemnaketal F | C. albicans | Potent | 24 | 100 μg/disc |
| Didemnaketal G | C. albicans | Moderate | 17 | 100 μg/disc |
Based on the antimicrobial activity observed in other didemnaketal compounds, particularly against Escherichia coli and Candida albicans, Didemnaketal A may possess similar properties, though specific data remains to be reported .
Synthesis and Structure Revision Studies
Structure Revision Considerations
The absolute configuration of Didemnaketal A, like other members of its family, requires careful determination. For instance, the total synthesis and subsequent NMR comparison of proposed structures for Didemnaketal B revealed discrepancies that necessitated structure revision . This highlights the challenges in determining the stereochemical complexity of these natural products and suggests that similar revisions may be needed for Didemnaketal A as research progresses.
Synthetic Intermediates and Derivatives
Research into synthetic approaches for didemnaketal analogues has included the construction of intermediates such as (+)-(3R,5R,6R)-5,6-dihydroxy-3,7-dimethyl-octanal and (−)-(3S,5S,6S)-5,6-dihydroxy-3,7-dimethyl-octanal derivatives . These studies provide valuable insights into potential synthetic routes for accessing Didemnaketal A and related structures, while also enabling the development of structural analogues with potentially improved pharmacological profiles.
Future Research Directions
Structure-Activity Relationship Studies
Given the biological potential of Didemnaketal A, particularly its presumed HIV-1 protease inhibitory activity, detailed structure-activity relationship studies represent an important future direction. These investigations would identify key structural features responsible for biological activity and guide the development of simplified analogues with improved pharmacological properties.
Biosynthetic Investigations
The biosynthetic origin of Didemnaketal A remains incompletely understood. Future research could explore the enzymatic pathways responsible for producing these complex molecules, potentially identifying novel biosynthetic enzymes with applications in chemoenzymatic synthesis. Additionally, understanding whether these compounds are produced by the ascidian itself or by associated microorganisms could provide insights into sustainable production methods.
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